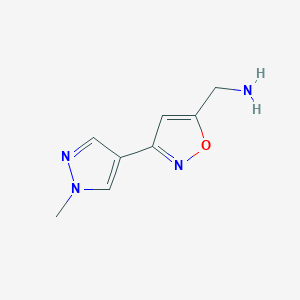

(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an isoxazole ring and a pyrazole ring, both of which are nitrogen-containing heterocycles. Isoxazole rings are found in some pharmaceutical drugs due to their wide spectrum of biological activities . Pyrazole rings are also found in various drugs and have diverse therapeutic activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrazole rings, connected by a methanamine linker. The presence of nitrogen in these rings would likely result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyrazole rings. These rings could potentially form hydrogen bonds, influencing properties such as solubility .Scientific Research Applications

Synthesis and Characterization

- Novel compounds, such as (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, have been synthesized at ambient temperatures, showing the potential for creating diverse derivatives of related chemical structures (Becerra, Cobo, & Castillo, 2021).

Chemical Structures and Applications

- Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, similar in structure to the query compound, have been developed. These complexes exhibit unique geometries and have been shown to be effective in polymerization processes, like the production of poly(methylmethacrylate) (Choi et al., 2015).

Advancements in Peptide Design

- The development of tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds, which are structurally related to the compound of interest, has advanced peptide design. These scaffolds stabilize parallel turn conformations in peptides, showcasing their potential in biomedical applications (Bucci et al., 2018).

Anticancer and Antimicrobial Research

- Research into pyrazoline incorporated isoxazole derivatives, which share a structural resemblance to the compound , has shown promising results in anticancer and antimicrobial applications. Specific compounds have exhibited potent binding affinities and significant activity against cancer cell lines and bacterial strains (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing isoxazole and pyrazole rings have been found to have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCQESCGLXUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)

![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)

![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)

![3-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2381739.png)

![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2381746.png)